![molecular formula C15H25N3O B14015978 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea CAS No. 7356-26-5](/img/structure/B14015978.png)
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes both diethylamino and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(diethylamino)propylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to handle the reactants and products efficiently. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various biological molecules, while the methylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-Diethylamino-1-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methylphenyl groups makes it versatile for various research and industrial purposes.
Properties
CAS No. |
7356-26-5 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)12-8-11-16-15(19)17-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H2,16,17,19) |
InChI Key |
FGZPXRWDJIKHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


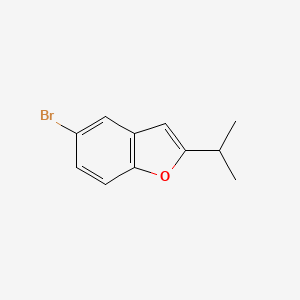

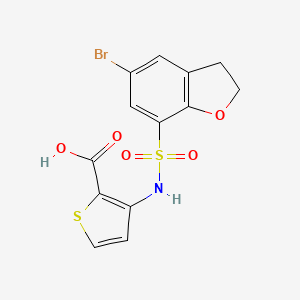
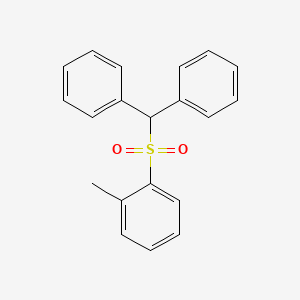
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
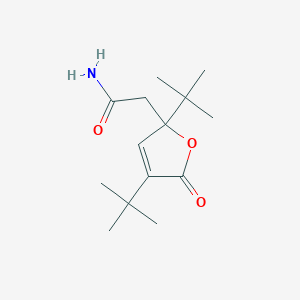
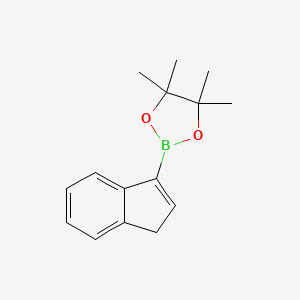
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
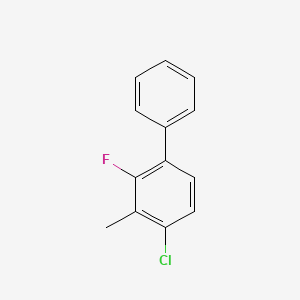

![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
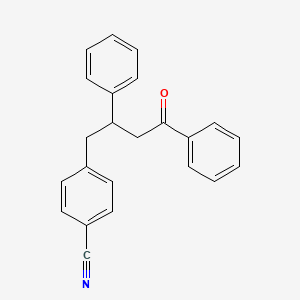
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
